molecular formula C8H11Cl3N2O B2721336 8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride CAS No. 2470439-46-2

8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride

Cat. No.: B2721336
CAS No.: 2470439-46-2
M. Wt: 257.54
InChI Key: WDLIZOIEZIWYPX-UHFFFAOYSA-N
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Description

8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride is a useful research compound. Its molecular formula is C8H11Cl3N2O and its molecular weight is 257.54. The purity is usually 95%.
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Scientific Research Applications

Stereochemistry and NMR Spectroscopy

Research on compounds similar to 8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride has explored their stereochemistry using NMR spectroscopy. For instance, studies have delved into the NMR spectra and stereochemistry of protonated perhydrooxazolo[3,4‐a]pyridines and perhydropyrido[1,2‐c][1,3]oxazines, revealing details about their structural conformations and the effects of protonation (Crabb & Trethewey, 1988).

Synthesis and Reactions

Several studies have focused on the synthesis and reactions of oxazepine derivatives, demonstrating their potential in creating structurally diverse and biologically active compounds. For example, research on the synthesis and characterization of tetrachloro-1,3-oxazepine derivatives highlighted their variable activities against different strains of bacteria and fungi, underscoring the versatility of oxazepine frameworks in medicinal chemistry (Kshash, 2020).

Electrochemical Studies

Electrochemical studies have also been conducted on related compounds, examining their potential as corrosion inhibitors for mild steel. This research has provided insights into the adsorption properties and inhibition efficiencies of triazepine carboxylate compounds, offering valuable information for the development of new materials protection strategies (Alaoui et al., 2018).

Mechanism of Action

Properties

IUPAC Name

8-chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O.2ClH/c9-8-3-7-6(5-11-8)4-10-1-2-12-7;;/h3,5,10H,1-2,4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLIZOIEZIWYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=NC=C2CN1)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.